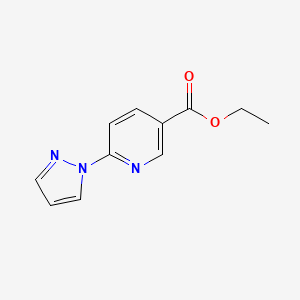

Ethyl-6-(1H-Pyrazol-1-yl)pyridin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for applications in electronics and photonics .

Wirkmechanismus

Target of Action

Pyrazoline derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound could interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Pyrazoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit enzymes, disrupt metabolic pathways, or modulate receptor activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .

Result of Action

Based on the reported activities of similar compounds, it could potentially lead to changes in cellular processes, enzyme activities, and receptor signaling .

Biochemische Analyse

Biochemical Properties

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is known to exhibit tautomerism, a phenomenon that may influence its reactivity . This property could potentially impact the synthetic strategies where this compound takes part, as well as the biological activities of targets bearing this moiety

Cellular Effects

Compounds with similar structures have been shown to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Molecular Mechanism

It is known that the structure of pyrazoles can influence their reactivity, which in turn can impact their biological activities

Dosage Effects in Animal Models

It has been reported that similar pyrazole-bearing compounds were safe and well tolerated by mice when treated with certain dosages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 6-(1H-pyrazol-1-yl)nicotinate

- 1H-pyrazolo[3,4-b]pyridine derivatives

- Pyrazoloquinolines

Comparison: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate has the following chemical structure:

- IUPAC Name: Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate

- CAS Number: 1428929-49-0

- Molecular Formula: C11H11N3O2

- Molecular Weight: 217.23 g/mol

The compound features a pyridine ring substituted with a pyrazole moiety, contributing to its unique reactivity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures to ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate exhibit a wide range of biological activities. These include:

- Antimicrobial Activity: Pyrazole derivatives have shown significant efficacy against various pathogens, indicating potential use in treating infectious diseases .

- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in the inflammatory pathway .

Biochemical Pathways

The compound likely interacts with multiple biochemical pathways, affecting cellular processes such as:

- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in inflammation and pain signaling .

- Cellular Signaling Modulation: Changes in receptor signaling pathways may occur due to the interaction of pyrazole derivatives with cellular receptors.

Antimicrobial Activity

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The following table summarizes some findings related to its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate has been evaluated in various models. For instance, it has been tested for its ability to reduce edema in carrageenan-induced paw edema models in rats. The results are summarized below:

| Compound | Edema Inhibition (%) | Reference |

|---|---|---|

| Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate | 71% | |

| Control (Celecoxib) | 22% |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of ethyl 6-(1H-pyrazol-1-yl)pyridine derivatives. For example, a study conducted by Sivaramakarthikeyan et al. reported on the synthesis of various pyrazole derivatives and their screening against COX enzymes, revealing promising anti-inflammatory activity .

Another significant piece of research focused on the pharmacological profiling of pyrazole-based compounds, demonstrating their potential as lead compounds for drug development targeting cancer and infectious diseases .

Eigenschaften

IUPAC Name |

ethyl 6-pyrazol-1-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-5-10(12-8-9)14-7-3-6-13-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYRMRNSBBYZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.